1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea typically involves the reaction of allantoin with formaldehyde and sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which eventually yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: The compound is employed in biological studies to investigate its antimicrobial properties and interactions with different microorganisms.
Medicine: It is used in pharmaceutical formulations to enhance the shelf life of products by preventing microbial growth.
Mechanism of Action
The mechanism of action of 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea involves the slow release of formaldehyde, which acts as an antimicrobial agent. Formaldehyde disrupts the cell membranes of microorganisms, leading to their death. The compound’s ability to release formaldehyde over time ensures prolonged antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Diazolidinyl Urea: Another formaldehyde-releasing preservative with similar antimicrobial properties.
DMDM Hydantoin: A compound that also releases formaldehyde and is used as a preservative in cosmetics.
Quaternium-15: A formaldehyde-releasing preservative used in various personal care products.
Uniqueness
1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea is unique due to its specific chemical structure, which allows for a controlled release of formaldehyde. This controlled release mechanism ensures effective preservation over an extended period, making it a preferred choice in many formulations .
Properties
CAS No. |
951626-21-4 |
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Molecular Formula |
C6H10N4O5 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-(2,5-dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C6H10N4O5/c11-1-7-6(15)10(2-12)3-4(13)9-5(14)8-3/h3,11-12H,1-2H2,(H,7,15)(H2,8,9,13,14) |
InChI Key |
NWTJKPIGLNSSTB-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)N(CO)C1C(=O)NC(=O)N1)O |
Origin of Product |
United States |
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